1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol
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Overview
Description
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2 This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a methylcyclobutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the aminomethyl and oxolane groups . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxolane ring provides structural stability and can participate in ring-opening reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol backbone.
3-(Aminomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxolane ring.
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol: Similar structure with a propan-1-ol backbone.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol is unique due to its combination of an aminomethyl group, oxolane ring, and methylcyclobutanol structure. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-2-3-10(8,12)9(6-11)4-5-13-7-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
JBJJFJKPPYWZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2(CCOC2)CN)O |
Origin of Product |
United States |
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